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molecular formula C6H6Cl2N2O B3181192 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol CAS No. 60025-05-0

1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol

Cat. No. B3181192
M. Wt: 193.03 g/mol
InChI Key: VHPCRQZVRSYZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188098B2

Procedure details

Methylmagnesium bromide solution (1.4 M in toluene/tetrahydrofuran (75:25); 2.4 mL, 3.4 mmol) was added to a solution of 4,6-dichloro-pyrimidine-5-carbaldehyde (Intermediate 16; 500 mg, 2.8 mmol) in tetrahydrofuran at 0° C. under nitrogen. The reaction mixture was stirred at 0° C. for 10 min and then at room temperature for 30 min. Water was added and the mixture was extracted with ethyl acetate (3×25 mL). The organic layers were washed with water and brine, dried (sodium sulfate), filtered, and evaporated to give 1-(4,6-dichloro-pyrimidin-5-yl)-ethanol (540 mg, 100%) which was used directly in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 1.19 (d, 3H, J=6.3 Hz), 2.62 (br s, 1H), 5.48-5.54 (m, 1H), 8.68 (s, 1H).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.[Cl:4][C:5]1[C:10]([CH:11]=[O:12])=[C:9]([Cl:13])[N:8]=[CH:7][N:6]=1.O>O1CCCC1>[Cl:4][C:5]1[C:10]([CH:11]([OH:12])[CH3:1])=[C:9]([Cl:13])[N:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1C=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1C=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×25 mL)
WASH
Type
WASH
Details
The organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC=NC(=C1C(C)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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